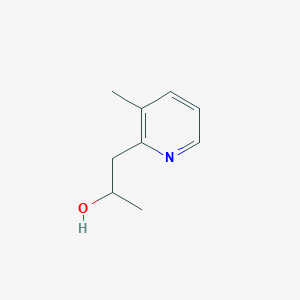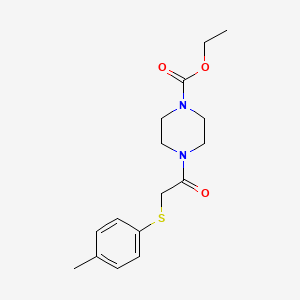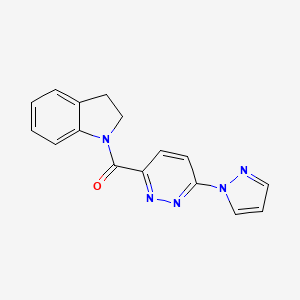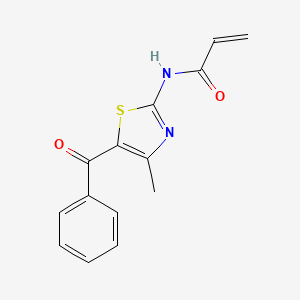
N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally similar to “N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.Chemical Reactions Analysis
“this compound” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.作用機序
The exact mechanism of action of N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. In pharmacology, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In biochemistry, this compound has been shown to bind to specific proteins and to interfere with their function, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In neuroscience, this compound has been shown to improve cognitive function, increase the levels of BDNF, and protect neurons from damage. In pharmacology, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in certain types of cancer cells. In biochemistry, this compound has been used as a tool to study protein-protein interactions and to identify potential drug targets.
実験室実験の利点と制限
One of the main advantages of using N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide in lab experiments is its versatility. This compound has been shown to have potential applications in different fields of research, making it a useful tool for scientists working in different areas. Another advantage of this compound is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation of using this compound is its cost, as it can be a relatively expensive compound to synthesize and purify.
将来の方向性
There are several future directions for research on N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide. In neuroscience, further studies are needed to understand the exact mechanisms by which this compound improves cognitive function and to investigate its potential as a treatment for neurodegenerative disorders. In pharmacology, more research is needed to determine the optimal dosage and administration of this compound for the treatment of cancer, as well as to investigate its potential as a combination therapy with other drugs. In biochemistry, further studies are needed to identify the specific proteins that this compound interacts with and to understand the molecular mechanisms by which it affects cellular processes. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments and therapies in different fields of research.
合成法
N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide can be synthesized through a multi-step process that involves the reaction of benzylamine with succinic anhydride, followed by the reaction of the resulting product with 1,3-benzodioxole-5-carboxylic acid. The final product is obtained through purification and crystallization processes.
科学的研究の応用
N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide has been studied for its potential applications in different fields of research, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used as a tool to study protein-protein interactions and to identify potential drug targets.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N',N'-dibenzylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-24(26-21-11-12-22-23(15-21)31-18-30-22)13-14-25(29)27(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-12,15H,13-14,16-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFLJEAETDVLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)
![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)
![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)

![3-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2854483.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
![tert-butyl N-[(1r,3r)-3-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B2854488.png)

![Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2854493.png)